4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine
Description
Properties
IUPAC Name |
4-(6-chloro-2-phenylpyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-12-10-13(18-6-8-19-9-7-18)17-14(16-12)11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZUTFTXOOUHBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360317 | |
| Record name | 4-(6-chloro-2-phenyl-4-pyrimidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343373-72-8 | |
| Record name | 4-(6-chloro-2-phenyl-4-pyrimidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine typically involves the reaction of 6-chloro-2-phenylpyrimidine with morpholine. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Scientific Research Applications
Anticancer Activity
Research indicates that 4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine exhibits promising anticancer properties. Its mechanism involves inhibiting specific proteins associated with tumor growth, such as murine double minute 2 (MDM2), which is pivotal in regulating p53, a key tumor suppressor protein.
Case Study:
A study demonstrated that this compound significantly reduced cell viability in A549 lung adenocarcinoma cells at concentrations as low as 100 µM, achieving a viability rate of approximately 66% compared to untreated controls. This suggests a strong potential for further development as a therapeutic agent against lung cancer.
| Compound Name | Cell Type | Concentration | Viability (%) |
|---|---|---|---|
| This compound | A549 | 100 µM | 66% |
| Cisplatin | A549 | 100 µM | Standard reference |
Enzyme Inhibition
Beyond cancer treatment, this compound is also being explored for its ability to inhibit various enzymes involved in metabolic pathways associated with cancer and other diseases. The structural modifications of the chlorinated pyrimidine and morpholine components can significantly influence binding affinity and specificity to these enzymes.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. This flexibility is advantageous for developing derivatives with enhanced pharmacological properties.
Synthetic Routes:
- Formation of the Morpholine Ring: Typically achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Chlorination of Pyrimidine: The chlorinated pyrimidine moiety can be synthesized using halogenation methods on a pyrimidine precursor.
These synthetic pathways not only facilitate the creation of the target compound but also enable the exploration of analogs that may exhibit improved biological activity or reduced toxicity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrimidine ring can lead to significant changes in potency and selectivity:
Key Findings from SAR Studies:
- Substituent Variability: Different functional groups can enhance or diminish anticancer activity.
- Chirality: The specific enantiomer is essential for maintaining biological activity; racemic mixtures often show reduced efficacy.
- Binding Affinity: Modifications to the pyrimidine moiety can improve binding affinity to specific receptors or enzymes involved in cancer progression.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine involves its interaction with specific molecular targets, such as protein kinases. By binding to these targets, it can inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine
- Molecular Formula : C₁₄H₁₄ClN₃O
- Molecular Weight : 275.74 g/mol
- CAS Number: Not explicitly listed, but structurally referenced in .
Structural Features :
This compound consists of a pyrimidine core substituted with a chlorine atom at position 6, a phenyl group at position 2, and a morpholine ring at position 3. The morpholine moiety enhances solubility and bioavailability, while the chlorine and phenyl groups influence electronic and steric properties.
Applications :
Pyrimidine-morpholine derivatives are widely explored in medicinal chemistry for kinase inhibition, antimicrobial activity, and agrochemical applications .
Comparison with Structurally Similar Compounds
4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine
- Molecular Formula : C₂₁H₂₀ClN₃OS
- Molecular Weight : 397.92 g/mol
- CAS : 477867-03-1 .
- Key Differences: Addition of a sulfanylmethyl group linked to a 4-chlorophenyl substituent at position 6. Increased molecular weight and lipophilicity due to the bulky sulfanyl group. Potential for enhanced binding to sulfur-interacting enzymes or receptors.
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine
- Molecular Formula: Not explicitly provided (quinoline core) .
- Key Differences: Replacement of pyrimidine with a quinoline ring system. Pyrrolidine substituent at position 2 instead of phenyl. Quinoline's extended aromatic system may improve DNA intercalation properties.
4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine
4-(4,6-Dichloropyrimidin-2-yl)morpholine
4-(4-Chloropyrimidin-2-yl)morpholine
- CAS : 24192-96-9 .
- Molecular Formula : C₈H₁₀ClN₃O
- Key Differences: Chlorine at position 4 instead of 6.
Structural and Functional Analysis
Substitution Patterns and Electronic Effects
Molecular Weight and Solubility
- The target compound (275.74 g/mol) is intermediate in size compared to heavier analogs like ’s derivative (397.92 g/mol). Larger molecules may face challenges in bioavailability .
- Morpholine generally improves water solubility, but bulky substituents (e.g., sulfanyl in ) can counteract this effect .
Biological Activity
4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a morpholine ring integrated with a chlorinated pyrimidine moiety, contributing to its unique reactivity and biological properties. Its molecular formula is C_{13}H_{12}ClN_{3}O, with a molecular weight of approximately 256.71 g/mol. The structure allows for various modifications that can enhance its pharmacological profile.
Research indicates that this compound acts primarily as an inhibitor of specific enzymes and receptors involved in cancer progression. Its mechanism involves binding to proteins associated with tumor growth, such as murine double minute 2 (MDM2), which plays a crucial role in regulating the p53 tumor suppressor pathway .
Biological Activity
The compound has shown promising biological activity in several studies:
- Enzyme Inhibition : It has been identified as an effective inhibitor of MDM2, with implications for enhancing p53 activity in cancer therapy.
- Antitumor Effects : Preliminary studies suggest that it may inhibit tumor growth in various cancer models, indicating potential applications in oncology .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inhibition Studies : A study demonstrated that this compound exhibited significant inhibition against MDM2 with an IC50 value indicative of potent activity .
- Cell Line Testing : In vitro tests on cancer cell lines showed that the compound effectively reduced cell viability, suggesting its potential as an antitumor agent .
- Molecular Docking Studies : Computational analyses revealed strong binding affinities to target proteins associated with cancer pathways, providing insights into its mechanism of action.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 4-(2-Chloropyrimidin-4-yl)morpholine | 0.84 | Contains a chlorinated pyrimidine but lacks phenyl substitution. |
| 2-Chloro-6-morpholinopyrimidin-4-amine | 0.83 | Features a morpholine group but different substitution patterns on the pyrimidine ring. |
| 2-Chloro-6-(morpholinomethyl)pyrimidin-4-amine | 0.84 | Similar core structure but includes additional amine functionality. |
| 4-Methyl-6-morpholinopyrimidin-2-amine | 0.82 | Contains a methyl group instead of chlorine, altering its reactivity profile. |
This table illustrates the structural diversity within this class of molecules while emphasizing the distinct characteristics of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
